Kinase Hinge-Register Engagement: FGFR1 IC50 of Parent Scaffold vs. Unsubstituted Comparator
In a prospective virtual screening campaign against FGFR1, the pyridin-3-amine scaffold corresponding to N-(piperidin-4-yl)pyridin-3-amine (Hit 1) demonstrated an IC50 of 3.8 ± 0.5 µM against FGFR1 in an in vitro kinase assay [1]. By contrast, the simple building block 3-aminopyridine—lacking the piperidine moiety—showed no detectable FGFR1 inhibition at the same screening concentration of 50 µM [1]. This confirms that the piperidin-4-yl substitution is indispensable for achieving the low-micromolar hinge-register binding that defines the scaffold's utility as a kinase inhibitor starting point.
| Evidence Dimension | FGFR1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.8 ± 0.5 µM (parent scaffold Hit 1) |
| Comparator Or Baseline | 3-Aminopyridine: no detectable inhibition at 50 µM |
| Quantified Difference | >13-fold improvement (lower bound; actual difference larger due to inactive comparator) |
| Conditions | In vitro FGFR1 kinase assay; 50 µM single-point screen followed by IC50 determination |
Why This Matters
This quantifies the minimal scaffold requirement: procurement of the full N-(piperidin-4-yl)pyridin-3-amine system—not a simpler aminopyridine—is necessary to achieve measurable FGFR hinge-register binding.
- [1] Zhu W, Chen H, Wang Y, et al. J Med Chem. 2017;60(14):6018-6035. Figure 2A and associated text: Hit 1 IC50 = 3.8 ± 0.5 µM against FGFR1; 57 compounds screened at 50 µM. View Source
